8-Bromo-3-nitroquinoline-2,4-diol

Übersicht

Beschreibung

8-Bromo-3-nitroquinoline-2,4-diol is a useful research compound. Its molecular formula is C9H5BrN2O4 and its molecular weight is 285.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

8-Bromo-3-nitroquinoline-2,4-diol (8-Br-NQDO) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's antimicrobial properties, potential antitumor effects, and its role as a CYP1A2 inhibitor, along with relevant case studies and research findings.

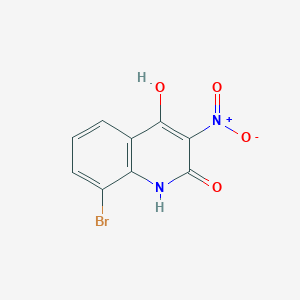

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅BrN₂O₄, with a molecular weight of 273.05 g/mol. The compound features a quinoline ring substituted with a bromine atom at the 8-position and a nitro group at the 3-position, along with hydroxyl groups at the 2 and 4 positions. This unique arrangement contributes to its chemical properties and potential biological activities.

Antimicrobial Activity

8-Br-NQDO has been studied extensively for its antimicrobial properties . Research indicates that it exhibits significant effectiveness against various bacterial strains and fungi. The presence of the nitro group is believed to play a crucial role in this activity, as nitro compounds are known for their ability to disrupt microbial cellular processes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Significant antibacterial effect | |

| Candida albicans | Moderate antifungal activity |

Antitumor Potential

The structure of 8-Br-NQDO suggests possible interactions with nucleic acids, which may lead to antitumor properties . Preliminary studies indicate that it could inhibit cancer cell proliferation by interfering with DNA replication mechanisms. Further research is necessary to fully elucidate these effects.

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that 8-Br-NQDO can induce cytotoxic effects in various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against breast cancer cells, indicating significant potency in inhibiting cell viability.

CYP1A2 Inhibition

Another notable biological activity of 8-Br-NQDO is its role as a CYP1A2 inhibitor . Cytochrome P450 enzymes are crucial in drug metabolism, and inhibition of CYP1A2 can impact the pharmacokinetics of various therapeutic agents. Studies have shown that 8-Br-NQDO can competitively inhibit CYP1A2 activity, suggesting implications for drug interactions and metabolism.

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of 8-Br-NQDO include:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

- DNA Intercalation : The structural features allow for potential intercalation into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : As a CYP1A2 inhibitor, it alters metabolic pathways for various drugs.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 8-Br-NQDO, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Nitroquinoline Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-3-nitroquinolin-4-ol | Bromine at position 6; hydroxyl at 4 | Different position of hydroxyl group affects reactivity. |

| 7-Bromo-3-nitroquinolin-4-amine | Amino group at position 4 | Potentially different biological activity due to amino substitution. |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelation properties; lacks bromination. |

| 5-Nitroquinoline | Nitro group at position 5 | Simpler structure; less complex reactivity compared to derivatives. |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of 8-bromo-3-nitroquinoline-2,4-diol and its derivatives. The compound exhibits selective toxicity against multidrug-resistant (MDR) cancer cells, which is a significant challenge in oncology. Research indicates that modifications in the substitution pattern of the quinoline scaffold can enhance its efficacy against various cancer cell lines.

Key Findings:

- Mechanism of Action: The compound targets specific metalloenzymes involved in DNA synthesis and metastasis, such as ribonucleotide reductase and matrix metalloproteinases .

- Structure-Activity Relationship (SAR): Variations at positions R5 and R7 on the quinoline ring significantly influence the compound's lipophilicity and anticancer activity. For instance, electron-withdrawing substituents at position R5 have been shown to improve anticancer effects .

Antibacterial and Antiviral Properties

The quinoline scaffold is recognized for its antibacterial and antiviral activities. This compound has been investigated for its potential to combat various pathogens.

Research Insights:

- Antibacterial Activity: Compounds derived from 8-hydroxyquinolines have demonstrated effectiveness against bacterial strains by interfering with their metabolic pathways .

- Antiviral Activity: Modifications to the structure of 8-bromo-3-nitroquinoline can enhance antiviral properties, making it a candidate for further development as a therapeutic agent against viral infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in disease progression.

Notable Applications:

- HIF Prolyl Hydroxylase Inhibitors: Derivatives of 8-bromo-3-nitroquinoline have been identified as inhibitors of HIF prolyl hydroxylase, which is involved in cellular responses to hypoxia. This inhibition can be beneficial in treating conditions related to oxygen deprivation, such as ischemic diseases .

- Metal Complex Formation: The formation of metal complexes with 8-hydroxyquinoline derivatives has shown intrinsic anticancer activity by modulating cellular metal homeostasis. Such complexes can enhance the therapeutic index of existing chemotherapeutics .

Synthesis and Structural Modifications

The synthesis of this compound typically involves methods such as the Mannich reaction or other organic transformations that allow for structural modifications to optimize biological activity.

Synthesis Techniques:

- Mannich Reaction: This method facilitates the introduction of amine groups that can enhance biological properties while maintaining the core quinoline structure .

- Diverse Libraries: Researchers have developed libraries of compounds based on variations at key positions on the quinoline ring to systematically evaluate their biological activities .

Case Studies and Data Tables

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Enhanced activity against MDR cancer cells with specific substitutions at R5 |

| Study B | Antibacterial | Effective against Gram-positive bacteria; mechanism involves disruption of metabolic pathways |

| Study C | Enzyme Inhibition | Inhibition of HIF prolyl hydroxylase leading to potential applications in ischemic disease treatment |

Eigenschaften

IUPAC Name |

8-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c10-5-3-1-2-4-6(5)11-9(14)7(8(4)13)12(15)16/h1-3H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUOMEKCHNGHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)C(=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715784 | |

| Record name | 8-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54675-49-9 | |

| Record name | 8-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.